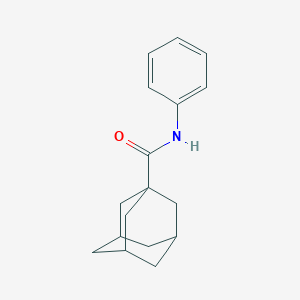

ADAMANTANE-1-CARBOXYLIC ACID PHENYLAMIDE

説明

特性

分子式 |

C17H21NO |

|---|---|

分子量 |

255.35 g/mol |

IUPAC名 |

N-phenyladamantane-1-carboxamide |

InChI |

InChI=1S/C17H21NO/c19-16(18-15-4-2-1-3-5-15)17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14H,6-11H2,(H,18,19) |

InChIキー |

ZZPUAFLZMYOTPH-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4 |

正規SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

ADAMANTANE-1-CARBOXYLIC ACID PHENYLAMIDE can be synthesized through a one-step procedure by reacting adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride, 4-dimethylaminopyridine (DMAP), and triethylamine as a hydrogen chloride acceptor. The optimal conditions involve heating an equimolar mixture of the acid, amine, phosphorus trichloride, DMAP, and triethylamine in acetonitrile under reflux for 8 hours. This method yields the target amides in 54-87% .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the catalytic amidation of carboxylic acids with amines. This method is scalable and can be adapted for large-scale production by optimizing reaction conditions and using industrial-grade reagents .

化学反応の分析

Types of Reactions

ADAMANTANE-1-CARBOXYLIC ACID PHENYLAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The amide group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted derivatives, depending on the specific reagents and conditions used .

科学的研究の応用

Pharmaceutical Applications

1.1. Antagonism of P2X7 Purinoreceptor

Research has demonstrated that adamantane-1-carboxylic acid phenylamide derivatives can act as antagonists of the P2X7 purinoreceptor. This receptor is involved in several neuroinflammatory diseases, including arthritis and multiple sclerosis. By inhibiting this receptor, these compounds may reduce inflammation and alleviate symptoms associated with these conditions .

1.2. Inhibition of Diacylglycerol Acyltransferase 1

Another significant application is the inhibition of diacylglycerol acyltransferase 1 (DGAT1). Studies have shown that adamantane carboxylic acid derivatives exhibit potent inhibitory activities against DGAT1, which is crucial for triglyceride synthesis. For example, compound 43c demonstrated an IC50 value of 5 nM, indicating strong efficacy in reducing plasma triglyceride levels in animal models . This suggests potential applications in treating obesity and related metabolic disorders.

Cosmetic Applications

2.1. Skin Whitening Agents

This compound has been explored for its skin whitening properties. It inhibits melanin production, making it a candidate for cosmetic formulations aimed at skin lightening. The compound's ability to enhance lipid solubility without causing formulation issues allows for effective incorporation into skin care products .

3.1. Antiviral Properties

Compounds containing the adamantane structure have shown antiviral activity against various viruses, including vaccinia and cowpox viruses. The mechanism involves interaction with viral proteins, suggesting that this compound could be developed into antiviral agents .

Synthesis and Structural Insights

The synthesis of this compound can be achieved through methods involving the reaction of adamantane derivatives with amines under controlled conditions to optimize yield and purity. The structural characteristics of this compound contribute significantly to its reactivity and biological activity, making it a focus for ongoing research in medicinal chemistry .

Data Table: Summary of Applications

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Pharmaceutical | P2X7 Purinoreceptor Antagonist | Reduces inflammation in neuroinflammatory diseases |

| DGAT1 Inhibitor | Lowers triglyceride levels; potential obesity treatment | |

| Cosmetic | Skin Whitening | Inhibits melanin production |

| Biological Activity | Antiviral Agent | Active against vaccinia and cowpox viruses |

Case Studies

Case Study 1: P2X7 Receptor Inhibition

In a study exploring the effects of adamantane derivatives on the P2X7 receptor, researchers found that specific derivatives significantly reduced inflammatory markers in animal models of arthritis, suggesting therapeutic potential in chronic inflammatory conditions.

Case Study 2: DGAT1 Inhibition

A series of experiments demonstrated that adamantane-1-carboxylic acid derivatives effectively lowered plasma triglycerides and improved metabolic profiles in diet-induced obesity models, highlighting their potential as anti-obesity agents.

作用機序

The exact mechanism of action of ADAMANTANE-1-CARBOXYLIC ACID PHENYLAMIDE is not fully understood. it is believed to exert its effects through the modulation of various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. The compound also has antioxidant and anti-inflammatory properties, contributing to its neuroprotective effects.

類似化合物との比較

Key Insights :

- The phenylamide and carbohydrazide derivatives share a common precursor (1-adamantanecarboxylic acid) but diverge in reaction pathways. Hydrazides require aldehyde condensation , while phenylamides utilize direct amidation .

- Substituent positioning (e.g., C3 in nitro-triazole derivatives) introduces steric and electronic variations impacting reactivity .

Chemical and Physical Properties

Key Insights :

Key Insights :

Q & A

Q. What are the key structural features and synthetic routes for adamantane-1-carboxylic acid derivatives?

Adamantane-1-carboxylic acid derivatives are characterized by a rigid tricyclic adamantane core with a carboxylic acid group at the 1-position. For phenylamide derivatives, the carboxylic acid is substituted with a phenylamide group. Synthetic routes often involve:

- Phosgenation or triphosgene treatment of adamantane precursors to introduce reactive intermediates (e.g., isocyanates) .

- Acetylation reactions using acetic anhydride in the presence of a base (e.g., pyridine) to modify functional groups, as seen in the synthesis of 3-[(Acetylamino)methyl]adamantane-1-carboxylic acid .

- Curtius rearrangement of acyl azides derived from adamantane-1-carboxylic acid to generate isocyanate intermediates .

Q. How can researchers validate the purity and structural integrity of adamantane-1-carboxylic acid phenylamide derivatives?

- Chromatographic methods : Use HPLC or GC with standards (e.g., ≥99% purity criteria per CAS 828-51-3) .

- Spectroscopic techniques :

- Melting point analysis : Compare observed ranges (e.g., 266–268°C for adamantane-1-carboxylic acid) with literature values .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, alkylation) affect the physicochemical properties and biological activity of adamantane-1-carboxylic acid derivatives?

- Halogenation : Introducing halogens (e.g., iodine in 3-iodoadamantane-1-carboxylic acid) increases molecular weight and polarizability, influencing solubility and binding affinity in host-guest systems (e.g., cyclodextrin encapsulation) .

- Alkylation : Methyl or ethyl groups enhance lipophilicity, potentially improving blood-brain barrier penetration for neurological applications .

- Biological activity : Derivatives with acetylamino groups (e.g., 3-[(Acetylamino)methyl]adamantane-1-carboxylic acid) exhibit unique interactions with enzymes due to hydrogen-bonding and steric effects .

Q. What methodologies are recommended for analyzing host-guest interactions involving adamantane-1-carboxylic acid derivatives?

- 19F-NMR spectroscopy : Study encapsulation dynamics in competitive solvents (e.g., chloroform vs. benzene) using fluorinated analogs like 3,5,7-trifluoro adamantane-1-carboxylic acid .

- Collision cross-section (CCS) predictions : Utilize computational tools to correlate adduct formation (e.g., [M+H]+ or [M+Na]+) with experimental CCS values (e.g., 167.9 Ų for [M+H]+) for structural validation .

Q. How can researchers resolve contradictions in reported biological activities of adamantane derivatives?

- Dose-response studies : Address discrepancies by testing compounds across a range of concentrations (e.g., IC50 curves for enzyme inhibition).

- Structural analogs : Compare activities of derivatives like 3-(4-chlorophenyl)adamantane-1-carboxylic acid (CAS 56531-62-5) with parent compounds to isolate substituent effects .

- Meta-analysis : Aggregate data from peer-reviewed studies while excluding unvalidated sources (e.g., commercial platforms lacking analytical data) .

Q. What safety protocols are critical for handling adamantane-1-carboxylic acid derivatives in laboratory settings?

- Containment : Use fume hoods to avoid inhalation of aerosols and dust .

- Decontamination : Clean surfaces with alcohol and absorb spills using diatomite .

- Storage : Keep compounds in sealed containers at room temperature, away from oxidizers .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。